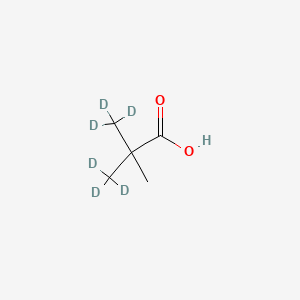

Pivalic-d6 Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10O2 |

|---|---|

Molecular Weight |

108.17 g/mol |

IUPAC Name |

3,3,3-trideuterio-2-methyl-2-(trideuteriomethyl)propanoic acid |

InChI |

InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3,2D3 |

InChI Key |

IUGYQRQAERSCNH-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)(C(=O)O)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)(C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Pivalic D6 Acid and Analogous Deuterated Compounds

Strategies for Deuterium (B1214612) Incorporation

The introduction of deuterium into a target molecule can be achieved through two primary strategies: direct exchange of hydrogen for deuterium on a pre-existing molecular scaffold or building the molecule from smaller, already deuterated precursors.

Catalytic Hydrogen Isotope Exchange (HIE) is a powerful and efficient method for incorporating deuterium into organic molecules by directly swapping C-H bonds for C-D bonds. snnu.edu.cn This approach often utilizes a transition metal catalyst and a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). researchgate.net For carboxylic acids like pivalic acid, the carboxyl group can act as a directing group, guiding the catalyst to activate and exchange specific C-H bonds. chemrxiv.orgresearchgate.net

Iridium-based catalysts are particularly effective for HIE reactions. surrey.ac.uk For instance, complexes like cyclooctadieneiridium(I) acetylacetonate (B107027) can catalyze the deuteration of a wide range of substrates, including those with directing groups that are ineffective with other catalysts. surrey.ac.uk The reaction conditions, such as the choice of solvent and temperature, are crucial for achieving high isotopic abundance. surrey.ac.uk Palladium-catalyzed HIE has also been explored, with studies showing that the carboxylate group can direct the deuteration of C(sp³)–H bonds. chemrxiv.orgresearchgate.net A study on the late-stage deuteration of free carboxylic acids demonstrated that a palladium catalyst, when used with a specific ligand and a deuterated solvent like d₁-HFIP, could achieve high levels of deuterium incorporation at the β-position of the alkyl chain. chemrxiv.org In the case of pivalic acid, this method led to very high levels of deuterium incorporation (D(total)=7.8). chemrxiv.org

Alkali-metal bases have also emerged as a viable, transition-metal-free alternative for promoting HIE processes under milder conditions. researchgate.net

Table 1: Comparison of Catalytic HIE Methods for Carboxylic Acids

| Catalyst System | Deuterium Source | Key Features | Reference |

|---|---|---|---|

| Iridium(I) dionate complexes | D₂O | Effective for ortho-labeling of aromatic carboxylic acids. | surrey.ac.uk |

| Palladium(II) with ethylenediamine-based ligands | d₁-HFIP | Enables late-stage β-C(sp³)–H deuteration of free carboxylic acids. | chemrxiv.orgresearchgate.net |

| Acridinium photocatalyst with a thiol co-catalyst | D₂O | Visible-light photoredox catalysis for regioselective deuteration of benzylic positions. | researchgate.net |

| Alkali-metal bases (e.g., NaHMDS) | DMSO-d₆ | Transition-metal-free deuteration under mild conditions. | researchgate.net |

De novo synthesis involves constructing the target molecule from smaller, isotopically labeled starting materials. This bottom-up approach offers precise control over the location and number of deuterium atoms. For Pivalic-d6 acid, a common strategy involves the use of deuterated Grignard reagents or organolithium compounds.

A plausible route begins with a deuterated tert-butyl halide, such as tert-butyl-d9 bromide. This precursor can be reacted with magnesium to form the corresponding Grignard reagent, tert-butyl-d9-magnesium bromide. Subsequent carbonation of this Grignard reagent with carbon dioxide (CO₂), followed by an acidic workup, yields Pivalic-d9 acid (where both the methyl groups and the carboxylic acid proton are deuterated). To obtain this compound specifically, adjustments to the starting materials or final workup steps would be necessary.

Another approach involves the decarboxylation of appropriately substituted malonic acids in the presence of D₂O. nih.gov This method is general, efficient, and does not require organic solvents, yielding α-deuterated carboxylic acids with high purity. researchgate.netnih.gov While not directly applicable to the methyl groups of pivalic acid, this highlights a common strategy for introducing deuterium alpha to a carboxyl group. The commercial synthesis of pivalic acid itself proceeds via the Koch reaction, using isobutene, carbon monoxide, and water. wikipedia.org A deuterated analogue could therefore be envisioned starting from isobutene-d8.

Stereoselective and Regioselective Deuteration Approaches

While pivalic acid is an achiral molecule with equivalent methyl protons, the principles of stereoselective and regioselective deuteration are crucial for synthesizing more complex, analogous deuterated compounds. d-nb.info

Regioselectivity , or the control of deuterium placement at specific sites, is often achieved using directing groups. researchgate.net As mentioned, the carboxylic acid group itself can direct metal catalysts to activate adjacent C-H bonds. chemrxiv.orgresearchgate.net For more remote positions, other functional groups on the molecule can be exploited to guide the catalyst. snnu.edu.cn

Stereoselectivity involves the controlled introduction of deuterium to create a specific stereoisomer. This is particularly relevant for molecules with chiral centers or prochiral elements. nih.govcdnsciencepub.com Biocatalysis, using enzymes like PLP-dependent enzymes, offers an excellent method for stereoselective deuteration. escholarship.org These enzymes can catalyze H/D exchange with exquisite control over both site- and stereoselectivity, often using D₂O as an inexpensive deuterium source under mild conditions. escholarship.org Chemical methods have also been developed, such as the asymmetric reduction of a ketone with a deuterated reducing agent like deuterated Alpine-Borane to create a stereospecific C-D bond. nih.gov

Analytical Validation of Deuteration Purity and Isotopic Enrichment

After synthesis, it is essential to confirm the structural integrity of the molecule and quantify the level and location of deuterium incorporation. The primary techniques for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.orgotsuka.co.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This is a fundamental technique for determining isotopic purity. rsc.org The integration of the residual proton signals in the deuterated compound, compared to an internal standard, allows for the calculation of deuterium enrichment. rsc.orgsavemyexams.com For this compound, one would expect the singlet corresponding to the nine methyl protons (typically around 1.08 ppm in aqueous solution) to be significantly diminished in intensity. wikipedia.org

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It is especially useful for highly deuterated compounds where residual proton signals are too weak for accurate quantification. sigmaaldrich.com The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, making spectral interpretation straightforward. sigmaaldrich.com It provides a clean spectrum without interference from proton signals and can confirm the positions of the deuterium labels. sigmaaldrich.com

¹³C NMR: Carbon NMR can also provide information about deuteration. The coupling between carbon and deuterium (C-D coupling) results in characteristic splitting patterns, and the signals of deuterated carbons are often broadened or show multiple lines compared to their protonated counterparts.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a highly sensitive method for determining isotopic enrichment. rsc.orgnih.govresearchgate.net By analyzing the molecular ion cluster, the relative abundances of the different isotopologues (e.g., d0, d1, d2...d6) can be measured. rsc.orgacs.org The mass difference between hydrogen (¹H) and deuterium (²H) allows the mass spectrometer to resolve the peaks corresponding to molecules with different numbers of deuterium atoms. This data is used to calculate the average isotopic enrichment and the distribution of isotopologues in the sample. rsc.orgresearchgate.net

Table 2: Analytical Techniques for Validation of this compound

| Technique | Information Provided | Strengths |

|---|

| ¹H NMR | - Location of residual protons

Advanced Spectroscopic Applications of Pivalic D6 Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The substitution of protons with deuterium (B1214612) atoms in Pivalic-d6 acid results in a compound that is largely "invisible" in standard ¹H NMR spectroscopy, a characteristic that is expertly exploited in several applications.

This compound as an Internal Standard in High-Resolution NMR

In high-resolution ¹H NMR spectroscopy, the precise referencing of chemical shifts is paramount for accurate spectral interpretation and structural assignment. Pivalic acid is sometimes utilized as an internal chemical shift standard for NMR spectra, particularly in aqueous solutions. wikipedia.org Its non-deuterated form gives a sharp singlet at approximately 1.08 ppm at neutral pH, a region of the spectrum that is often free from analyte signals. wikipedia.org

The use of this compound (or its more heavily deuterated analog, Pivalic acid-d9) offers distinct advantages. By replacing the protons on the methyl groups with deuterium, the large singlet signal in ¹H NMR is eliminated, preventing any potential overlap with analyte resonances. The remaining proton signal, from the carboxylic acid group, is a sharp singlet whose position can be influenced by solvent and temperature but provides a single reference point. This is particularly advantageous over other standards like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), which can show minor, yet problematic, peaks from its methylene (B1212753) bridges. wikipedia.org The key properties of deuterated pivalic acid that make it an excellent internal standard are its chemical stability, high solubility in many deuterated solvents, and a simple spectrum that does not interfere with complex analyte signals.

Quantitative Analysis Using Deuterated Pivalic Acid in NMR

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity or concentration of a substance. nih.gov The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. nih.gov For accurate quantification, a certified internal standard of known purity and weight is added to the sample. fujifilm.comsigmaaldrich.com

Deuterated pivalic acid is an excellent candidate for an internal standard in qNMR. Its key features for this application include:

Signal Simplicity: It provides a single, sharp signal (from the -COOH proton) that is less likely to overlap with the complex signal patterns of the analyte.

Chemical Inertness: It does not typically react with the analyte or the solvent, ensuring the integrity of the sample during the experiment. ckisotopes.com

Stability: It is non-volatile and stable, which is crucial for accurate weighing and sample preparation. fujifilm.com

The concentration or purity of an analyte can be calculated using the following formula, which relates the integrals of the standard and the analyte to their known properties:

Pa = (Ia / Is) * (Ns / Na) * (Ma / Ms) * (ms / ma) * Ps

Where:

P = Purity (or concentration)

I = Integral of the NMR signal

N = Number of protons generating the signal

M = Molecular weight

m = Mass

Subscripts 'a' and 's' refer to the analyte and standard, respectively.

| Parameter | Analyte (Example: Ibuprofen) | Standard (Pivalic acid-d9) | Description |

|---|---|---|---|

| Mass (m) | 20.6 mg | 11.1 mg | Accurately weighed mass of each component. |

| Molecular Weight (M) | 206.29 g/mol | 111.19 g/mol | Molecular weight of the compound. |

| Protons for Integration (N) | 1 (e.g., specific CH proton) | 1 (COOH proton) | Number of protons for the selected integration region. |

| Integral (I) | 1.00 | 0.95 | Measured integral area from the ¹H NMR spectrum. |

| Purity of Standard (P_s) | - | 99.8% | Certified purity of the internal standard. |

This table presents a hypothetical but representative dataset for a qNMR experiment to illustrate the calculation of analyte purity.

Elucidation of Molecular Structures and Dynamics with this compound

The determination of the three-dimensional structure of complex organic molecules, such as natural products or pharmaceuticals, relies heavily on a suite of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques. mdpi.comresearchgate.net The accuracy of these methods is fundamentally dependent on the precise measurement of chemical shifts for all signals in the spectrum.

The use of an internal standard is critical for providing a reliable reference point. This compound is particularly well-suited for this role when analyzing complex molecules. Its primary advantage is that its deuterated methyl groups produce no signal in the ¹H NMR spectrum, and the single -COOH proton signal is located in a region that typically does not interfere with the intricate signals of the analyte. This spectral simplicity is invaluable because:

It prevents signal overlap, which can lead to misinterpretation of 2D correlation maps and incorrect structural assignments.

It provides a stable and consistent reference across different experiments and sample conditions, ensuring that subtle changes in chemical shifts due to structural features are accurately detected.

In studies of molecular dynamics (e.g., conformational changes), where temperature or solvent might be varied, a chemically inert standard like this compound provides a fixed reference to track the movement of analyte signals. ckisotopes.com

By ensuring the accuracy and reliability of the foundational NMR data, this compound indirectly but critically supports the correct elucidation of complex molecular architectures and the study of their dynamic behaviors.

Solvent Effects in NMR Spectroscopy Utilizing Deuterated Solvents and this compound

The chemical shift of a nucleus is sensitive to its surrounding environment, including the choice of solvent. researchgate.net Studying these solvent-induced shifts can provide valuable information about solute-solvent interactions, such as hydrogen bonding. fu-berlin.denih.gov Such studies often involve measuring the NMR spectrum of an analyte in a series of different deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O).

To accurately quantify the effect of the solvent on the analyte's chemical shifts, a reliable internal reference that is minimally affected by the solvent change is required. This compound serves this purpose effectively. Its nonpolar tert-butyl group is less susceptible to specific interactions like hydrogen bonding compared to more functional standards. While the chemical shift of its acidic proton will vary in different solvents, the key is to have a consistent, non-interfering standard. By referencing all analyte signals to the this compound signal in each solvent, a precise and comparable measure of the solvent's influence can be obtained. fu-berlin.de This allows researchers to isolate and study the specific interactions between the analyte and the solvent molecules.

Mass Spectrometry (MS) Applications

In mass spectrometry, isotopically labeled compounds are indispensable for achieving the highest levels of quantitative accuracy.

This compound in Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for absolute quantification. nih.gov The technique involves adding a known quantity of an isotopically labeled version of the analyte (an internal standard) to a sample. ualberta.ca The sample is then analyzed by MS, and the ratio of the signal intensity of the naturally occurring analyte to that of the isotopically labeled standard is measured. Since the standard is chemically identical to the analyte, it accounts for variations in sample preparation, ionization efficiency, and instrument response, leading to highly accurate and precise quantification.

This compound (or its d9 analog) is an ideal internal standard for the IDMS quantification of pivalic acid and its derivatives in complex biological matrices like plasma or urine. medchemexpress.com This application is particularly important in clinical diagnostics and metabolomics. For instance, the presence of pivalic acid, often from certain antibiotics, can lead to the formation of pivaloylcarnitine (B1222081) in the body. capes.gov.brresearchgate.net This compound is isobaric (has the same mass) as isovalerylcarnitine (B1198194) and 2-methylbutyrylcarnitine, which are key biomarkers for certain inborn errors of metabolism. capes.gov.br Standard MS/MS analysis cannot distinguish between these isomers, leading to potential false-positive results in newborn screening. researchgate.net

By using a chromatographic separation step (like UPLC) combined with IDMS, these isomers can be resolved and accurately quantified. capes.gov.br In such an assay, Pivalic acid-d6 or a deuterated pivaloylcarnitine standard is added to the patient sample. The mass spectrometer is set to monitor the specific mass-to-charge (m/z) transitions for both the unlabeled analyte and the deuterated internal standard.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Role |

|---|---|---|---|

| Pivaloylcarnitine | 246.2 | 85.1 | Analyte |

| Pivaloylcarnitine-d9 | 255.2 | 85.1 | Internal Standard |

This table shows representative mass transitions for the IDMS analysis of pivaloylcarnitine using a deuterated internal standard. The precursor ion for the standard is shifted by 9 mass units due to the deuterium labels, but they can fragment to a common product ion.

This method allows for the absolute quantification of pivaloylcarnitine, helping to distinguish its presence from that of the diagnostically important isomers and thereby preventing misdiagnosis. capes.gov.br

Role of Deuterated Pivalic Acid as an Internal Standard in Targeted MS Analysis

In quantitative mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is crucial for achieving accurate and precise results. An IS helps to correct for variations that can occur during sample preparation, injection, chromatographic separation, and detection. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in MS-based assays because their physicochemical properties are nearly identical to those of the analyte being measured. cerilliant.com

This compound is an exemplary SIL internal standard for the quantification of its non-deuterated counterpart, pivalic acid. Pivalic acid itself can be a target analyte in various contexts, including as a contaminant from plastics or as a metabolite of certain pharmaceuticals. google.com The key advantages of using this compound as an IS stem from its design:

Co-elution: It co-elutes with the unlabeled pivalic acid in reversed-phase liquid chromatography, meaning both compounds experience the same matrix effects and potential ionization suppression or enhancement.

Similar Ionization and Fragmentation: It exhibits nearly identical ionization efficiency and fragmentation patterns in the mass spectrometer as pivalic acid.

Mass Differentiation: It is easily distinguished from the analyte by its higher mass-to-charge (m/z) ratio due to the presence of six deuterium atoms instead of hydrogens. This mass difference prevents signal overlap between the analyte and the standard. cerilliant.com

By adding a known concentration of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratiometric measurement effectively normalizes for any sample-to-sample variability, thereby increasing the accuracy and reliability of the analytical method. nih.gov This approach is fundamental in regulated bioanalysis and environmental testing where precision is paramount. nih.govvulcanchem.com

Table 1: Properties of this compound as an Ideal Internal Standard

| Property | Description | Advantage in MS Analysis |

| Structural Analogue | Chemically identical to pivalic acid, except for isotopic substitution. | Ensures identical behavior during sample extraction, chromatography, and ionization. cerilliant.com |

| Mass Difference | A mass shift of +6 Da compared to unlabeled pivalic acid. | Allows for clear differentiation in the mass spectrometer without signal interference. |

| Isotopic Purity | Synthesized to have a high percentage of the d6 isotopolog. | Minimizes contribution to the analyte's signal, ensuring accurate quantification. nih.gov |

| Co-elution | Identical chromatographic retention time as the analyte. | Corrects for matrix effects and variations in instrument response at the specific time of elution. cerilliant.com |

Characterization of Deuterium Incorporation Patterns via High-Resolution MS

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of deuterated compounds like this compound. It allows for the precise determination of isotopic purity and the distribution of different isotopologs (molecules that differ only in their isotopic composition). nih.govresearchgate.net This is critical for verifying the quality of the synthesized standard and for understanding potential in-source hydrogen-deuterium (H/D) exchange reactions. researchgate.net

The power of HRMS lies in its ability to measure mass-to-charge ratios with very high accuracy (typically to four or five decimal places). This resolving power is sufficient to distinguish between the mass of a proton (¹H) and a deuteron (B1233211) (²H), allowing for the separation and quantification of each isotopolog. For pivalic acid, which has nine exchangeable hydrogens on its methyl groups, there are ten possible isotopologs ranging from d0 (unlabeled) to d9 (fully deuterated).

When analyzing a sample of this compound, HRMS can provide a detailed isotopic profile, showing the relative abundance of the desired d6 species compared to incompletely deuterated (d1-d5) or over-deuterated (d7-d9) forms, as well as any remaining unlabeled (d0) compound. nih.gov This analysis is performed by examining the isotopic cluster of the molecular ion in the mass spectrum. The relative intensities of these peaks directly correspond to the abundance of each isotopolog. researchgate.netrsc.org

The advantages of using HRMS for this purpose include:

High Sensitivity: Requires very small sample amounts. nih.govresearchgate.net

Speed: Analysis is rapid compared to other techniques. nih.gov

Accuracy: Provides precise values for isotopic enrichment. rsc.org

Versatility: Does not require deuterated solvents for analysis, which could otherwise interfere with the measurement. researchgate.net

Table 2: Theoretical Exact Masses of Pivalic Acid Isotopologs

This table illustrates the mass differences that HRMS can resolve. The calculation is for the neutral molecule.

| Isotopolog | Molecular Formula | Exact Mass (Da) |

| Pivalic Acid (d0) | C₅H₁₀O₂ | 102.06808 |

| Pivalic-d1 Acid | C₅H₉DO₂ | 103.07436 |

| Pivalic-d2 Acid | C₅H₈D₂O₂ | 104.08064 |

| Pivalic-d3 Acid | C₅H₇D₃O₂ | 105.08692 |

| Pivalic-d4 Acid | C₅H₆D₄O₂ | 106.09320 |

| Pivalic-d5 Acid | C₅H₅D₅O₂ | 107.09948 |

| This compound | C₅H₄D₆O₂ | 108.10576 |

| Pivalic-d7 Acid | C₅H₃D₇O₂ | 109.11204 |

| Pivalic-d8 Acid | C₅H₂D₈O₂ | 110.11832 |

| Pivalic-d9 Acid | C₅H₁D₉O₂ | 111.12460 |

Interplay with Other Spectroscopic Techniques for Comprehensive Analysis

While mass spectrometry provides invaluable data on mass and isotopic distribution, a comprehensive characterization of this compound relies on the interplay with other spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy. Each technique provides complementary information, leading to a more complete structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for confirming the structural integrity and the specific positions of deuterium labels. rsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the large singlet peak corresponding to the nine protons of the three methyl groups in unlabeled pivalic acid would be significantly diminished or absent. rsc.org The degree of signal reduction can be used to quantify the extent of deuteration. The only remaining proton signal would be from the acidic proton of the carboxylic acid group, which is often broad and may exchange with trace amounts of water in the solvent. savemyexams.com

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides confirmation of the carbon skeleton. The carbon atoms bonded to deuterium (C-D) will exhibit a characteristic triplet splitting pattern (due to the spin-1 nature of deuterium) and a slight upfield shift in their resonance compared to carbons bonded to hydrogen (C-H), an effect known as the deuterium isotope shift. rsc.org

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive signal for the deuterated positions and confirming that the deuterium is located on the methyl groups.

Furthermore, deuterated pivalic acid itself can be used as an internal chemical shift standard in aqueous NMR experiments, as it provides a sharp, well-defined signal that does not overlap with many analyte signals. vulcanchem.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of chemical bonds within a molecule. The substitution of hydrogen with the heavier deuterium isotope causes a predictable shift in the vibrational frequencies of the bonds.

C-H vs. C-D Vibrations: The stretching vibrations of C-H bonds typically appear in the region of 2850-3000 cm⁻¹. Due to the increased mass of deuterium, the corresponding C-D stretching vibrations are observed at significantly lower frequencies, typically around 2100-2250 cm⁻¹. pearson.commsu.edu The appearance of strong absorption bands in this region, coupled with the reduction of bands in the C-H stretch region, provides direct evidence of successful deuteration. Bending vibrations are also shifted to lower wavenumbers. msu.edu

By combining HRMS, NMR, and IR spectroscopy, a full and unambiguous characterization of this compound can be achieved. HRMS confirms the correct mass and isotopic distribution, NMR confirms the location of the deuterium atoms on the molecular skeleton, and IR spectroscopy confirms the presence of C-D bonds through their characteristic vibrational frequencies.

Table 3: Complementary Spectroscopic Data for this compound

| Technique | Information Provided | Expected Observation for this compound |

| High-Resolution MS | Isotopic mass and distribution | Molecular ion peak corresponding to the exact mass of C₅H₄D₆O₂; distribution of d0-d9 isotopologs. nih.gov |

| ¹H NMR | Presence and environment of protons | Disappearance or significant reduction of the methyl proton signal around 1.2 ppm. rsc.org |

| ¹³C NMR | Carbon skeleton and C-D bonds | Upfield shift and triplet splitting for the methyl carbons due to deuterium coupling. rsc.org |

| IR Spectroscopy | Functional groups and bond vibrations | Appearance of C-D stretching bands (~2100-2250 cm⁻¹) and disappearance of C-H methyl stretching bands (~2850-3000 cm⁻¹). pearson.commsu.edu |

Mechanistic and Kinetic Investigations Utilizing Pivalic D6 Acid

Elucidation of Reaction Mechanisms through Deuterium (B1214612) Labeling

The strategic incorporation of deuterium atoms into a molecule allows chemists to "label" and track the fate of specific atoms or functional groups throughout a chemical reaction. Pivalic-d6 acid, with its six deuterium atoms, provides a clear and unambiguous marker for mechanistic studies.

Tracing Reaction Pathways and Identifying Intermediates

Deuterium labeling with this compound is instrumental in tracing the metabolic and biosynthetic pathways of compounds containing the pivaloyl moiety. In studies of microbial metabolism, for instance, deuterium-labeled pivalic acid can be introduced into a biological system. By analyzing the distribution of deuterium in the resulting metabolites, researchers can map the intricate series of enzymatic reactions involved in the breakdown or transformation of the pivaloyl group. This approach has been pivotal in understanding the biodegradation pathways of pivalic acid and related compounds in various microorganisms researchgate.netnih.gov.

One notable application is in the study of fatty acid biosynthesis, where deuterated pivalic acid has been used to demonstrate its incorporation into fatty acid chains in certain bacteria researchgate.net. The presence and location of deuterium in the final fatty acid products, as determined by techniques such as mass spectrometry and NMR spectroscopy, provide direct evidence of the metabolic linkage and help to identify key enzymatic steps and intermediates in the pathway.

Investigating Proton Transfer Processes and Acid Catalysis

Pivalic acid and its deuterated analogue are frequently employed as co-catalysts in a variety of organic reactions, particularly in transition metal-catalyzed processes. In these reactions, the carboxylic acid is often proposed to act as a proton shuttle, facilitating proton transfer steps that are crucial for the catalytic cycle. The use of this compound allows for the investigation of the role of the acidic proton in these catalytic systems.

While direct studies focusing solely on this compound in proton transfer are specific, the principles are well-established in the broader context of acid-base catalysis cdnsciencepub.com. By comparing the reaction kinetics and outcomes with Pivalic acid versus this compound, researchers can infer the involvement of proton transfer in the rate-determining step of the reaction. If the transfer of the acidic proton is a key kinetic event, a significant solvent isotope effect may be observed when the reaction is carried out in a deuterated solvent, or a primary kinetic isotope effect may be measured if the proton of the carboxylic acid is directly involved in bond breaking/formation in the rate-determining step. These studies are crucial for understanding how co-catalysts like pivalic acid facilitate reactions and for the rational design of more efficient catalytic systems.

Kinetic Isotope Effect (KIE) Studies with this compound

The kinetic isotope effect (KIE) is a powerful tool for probing the transition state of a chemical reaction. It is defined as the ratio of the reaction rate of a substrate containing the lighter isotope to the rate of the same reaction with a substrate containing the heavier isotope (kH/kD). The magnitude of the KIE can provide valuable information about bond breaking and bond formation in the rate-determining step of a reaction princeton.eduwikipedia.org.

Primary and Secondary Isotope Effects in Reaction Kinetics

Primary Kinetic Isotope Effects (PKIEs) are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. For C-H bond activation reactions, the theoretical maximum for a primary KIE at room temperature is around 7, although values can vary depending on the nature of the transition state.

While direct experimental data for PKIEs involving the C-D bonds of this compound are specific to particular reaction systems, the principles are broadly applicable princeton.eduwikipedia.org. For example, in a palladium-catalyzed C-H activation reaction where pivalic acid acts as a co-catalyst, if the abstraction of a proton from the substrate by the pivalate anion is the rate-determining step, a significant primary kinetic isotope effect would be expected upon deuteration of the substrate's C-H bond.

Secondary Kinetic Isotope Effects (SKIEs) are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are typically smaller than PKIEs and arise from changes in the vibrational frequencies of the transition state relative to the ground state. SKIEs can provide information about changes in hybridization or steric environment at the labeled position during the reaction. For this compound, an SKIE might be observed if the bulky tert-butyl group plays a role in the steric environment of the transition state.

| Isotope Effect Type | Description | Typical kH/kD Values | Information Gained from this compound Studies |

| Primary (PKIE) | Isotopic substitution at a bond being broken or formed in the rate-determining step. | > 2 | Indicates direct involvement of a C-H(D) bond in the rate-limiting step. |

| Secondary (SKIE) | Isotopic substitution at a position not directly involved in bond breaking or formation. | 0.7 - 1.5 | Provides insight into changes in hybridization or steric environment at the deuterated position in the transition state. |

Determination of Rate-Determining Steps and Transition State Characteristics

A significant primary KIE provides strong evidence that the corresponding bond cleavage is part of the rate-determining step. The magnitude of the KIE can also offer insights into the geometry of the transition state. A highly symmetrical transition state, where the proton is equally shared between the donor and acceptor, typically exhibits a maximum KIE. Conversely, an "early" or "late" transition state, where the bond is only slightly or almost completely broken, will show a smaller KIE.

Computational Chemistry and Theoretical Insights into Deuterium Effects

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for complementing experimental studies of reaction mechanisms and kinetic isotope effects. Theoretical calculations can provide detailed energetic and structural information about reactants, intermediates, transition states, and products that may be difficult or impossible to obtain experimentally.

In the context of this compound, computational models can be used to predict the magnitude of both primary and secondary KIEs. By calculating the vibrational frequencies of the ground state and the transition state for both the deuterated and non-deuterated species, the zero-point energy (ZPE) differences that give rise to the KIE can be determined princeton.edu.

| Computational Method | Application in this compound Studies | Insights Provided |

| Density Functional Theory (DFT) | Calculation of ground state and transition state geometries and vibrational frequencies. | Prediction of KIEs, elucidation of transition state structures, and energetic profiling of reaction pathways. |

| Transition State Theory (TST) | Used in conjunction with DFT to calculate reaction rates and KIEs. | Provides a theoretical framework for understanding the origins of observed kinetic isotope effects. |

These theoretical predictions can then be compared with experimental data to validate a proposed reaction mechanism. For example, if a particular mechanism is hypothesized, the KIEs for that mechanism can be calculated and compared to the experimentally measured values. A good agreement between the calculated and experimental KIEs lends strong support to the proposed mechanism. Furthermore, computational studies can be used to explore different possible transition state structures and determine which one is most consistent with the observed kinetic data nih.gov. This synergy between experimental and computational approaches provides a powerful strategy for unraveling complex reaction mechanisms.

Density Functional Theory (DFT) Calculations for Mechanistic Pathways

Density Functional Theory (DFT) has proven to be an indispensable computational method for elucidating the mechanistic pathways of chemical reactions involving Pivalic acid and its deuterated isotopologues. By calculating the potential energy surface (PES), researchers can identify transition states, intermediates, and the corresponding energy barriers, thereby distinguishing between different possible reaction mechanisms.

A notable application of DFT in studying reactions of Pivalic acid is the investigation of its reaction with sulfur trioxide (SO₃). Computational analysis has been employed to explore whether the reaction proceeds through a concerted (one-step) or a sequential (two-step) pathway. nih.gov In the concerted mechanism, the bond-forming and bond-breaking processes occur simultaneously through a single transition state. Conversely, the sequential pathway involves the formation of one or more intermediates, each with its own transition state. DFT calculations of the reaction energies and the structures of possible transition states and intermediates can determine the most energetically favorable route. nih.gov

For instance, in the reaction between Pivalic acid and SO₃, DFT calculations can elucidate the energetics of a pericyclic process, which may be coupled with internal rotations of the bulky tert-butyl group. nih.gov The calculated energy barrier for a concerted pathway can be compared with the barriers for a stepwise mechanism involving an intermediate. The pathway with the lower activation energy is predicted to be the dominant reaction mechanism.

Furthermore, DFT is instrumental in calculating vibrational frequencies of molecules. These calculations are crucial for predicting infrared (IR) spectra and for understanding the kinetic isotope effect. The substitution of hydrogen with deuterium in this compound leads to a change in the vibrational frequencies of the C-D bonds compared to the C-H bonds in Pivalic acid. This difference in zero-point vibrational energy (ZPVE) is a key contributor to the kinetic isotope effect. DFT calculations can predict these vibrational frequency shifts, which can then be correlated with experimental spectroscopic data and used to quantify the KIE.

Below is an illustrative data table showcasing hypothetical DFT-calculated parameters for a reaction involving Pivalic acid, which could be extended to this compound to study isotopic effects.

| Parameter | Concerted Pathway | Sequential Pathway (Step 1) | Sequential Pathway (Step 2) |

| Activation Energy (kcal/mol) | 25.3 | 18.7 | 12.5 |

| Transition State Geometry | Four-membered ring | Formation of intermediate | Rearrangement of intermediate |

| Key Vibrational Frequencies (cm⁻¹) | 1750 (C=O stretch), 1200 (C-O stretch) | 1780 (C=O stretch), 1150 (S-O stretch) | 1690 (C=O stretch), 1300 (S=O stretch) |

This table is based on general principles of DFT calculations for reaction mechanisms and is for illustrative purposes.

Molecular Dynamics Simulations of Deuterated Systems

Molecular Dynamics (MD) simulations offer a dynamic perspective on chemical systems, allowing for the study of the time evolution of molecular motions and interactions. In the context of this compound, MD simulations are particularly useful for investigating the influence of deuteration on the physical properties and reaction kinetics in condensed phases.

A critical aspect of performing accurate MD simulations is the availability of a reliable force field, which is a set of parameters that describe the potential energy of a system as a function of its atomic coordinates. For deuterated molecules like this compound, the standard force fields developed for their non-deuterated counterparts may need to be modified to accurately account for the effects of the heavier isotope. This can involve adjusting parameters related to bond stretching, angle bending, and torsional potentials to reflect the changes in vibrational frequencies upon deuteration.

MD simulations can be employed to study a range of phenomena where deuteration plays a role:

Diffusion and Transport Properties: By tracking the trajectories of individual molecules over time, MD simulations can calculate diffusion coefficients. The increased mass of this compound compared to Pivalic acid is expected to lead to a slightly lower diffusion coefficient in solution, a prediction that can be quantified through simulation.

Solvation Structure: MD simulations can reveal the arrangement of solvent molecules around a solute. The subtle changes in intermolecular interactions due to deuteration can influence the solvation shell structure, which in turn can affect reactivity.

Kinetic Isotope Effects: While DFT is often used to calculate the electronic components of the KIE, MD simulations can be used to study the dynamic and environmental contributions, especially in complex systems like enzymatic reactions or reactions in solution. By simulating the reaction trajectories for both Pivalic acid and this compound, it is possible to directly observe differences in reaction rates and pathways.

The following table provides an example of typical parameters and potential results from an MD simulation of Pivalic acid in a water box, which could be adapted for this compound.

| Simulation Parameter / Result | Pivalic Acid | This compound (Hypothetical) |

| Force Field | GROMOS54a7 | Modified GROMOS54a7 |

| Simulation Time | 100 ns | 100 ns |

| Temperature | 298 K | 298 K |

| Pressure | 1 atm | 1 atm |

| Calculated Diffusion Coefficient (10⁻⁵ cm²/s) | 1.25 | 1.21 |

| Average Number of Water Molecules in First Solvation Shell | 15.3 | 15.5 |

This table presents hypothetical data to illustrate the type of information that can be obtained from MD simulations.

Applications of Pivalic D6 Acid in Advanced Chemical Research

Tracer Studies in Biochemical Pathways and Metabolomics Research (Non-Clinical)

The substitution of hydrogen with deuterium (B1214612) in Pivalic-d6 acid provides a non-radioactive label that can be readily traced and quantified using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This has made it an invaluable tool in metabolic research.

Monitoring Carbon Flux and Metabolite Turnover

In the field of metabolomics, understanding the flow of atoms through metabolic networks, known as carbon flux, is crucial for deciphering cellular physiology. This compound can be introduced into biological systems as a metabolic precursor. By tracking the incorporation of its deuterium-labeled backbone into various downstream metabolites, researchers can quantitatively measure the rates of metabolic pathways. For instance, in bacterial systems, the metabolism of this compound can be monitored to understand the flux through pathways involved in branched-chain fatty acid synthesis.

A hypothetical tracer study using this compound to monitor fatty acid biosynthesis in a bacterial culture is outlined below:

| Time (hours) | This compound Concentration (µM) | Deuterium Incorporation into C15:0 iso-fatty acid (%) |

| 0 | 100 | 0 |

| 2 | 75 | 15 |

| 4 | 52 | 35 |

| 6 | 30 | 58 |

| 8 | 15 | 75 |

This interactive table illustrates the inverse relationship between the concentration of the this compound tracer and its incorporation into a specific fatty acid over time, providing a measure of metabolic turnover.

Investigations of Organic Acid Metabolism in Biological Systems

This compound serves as a specific probe for investigating the metabolism of short-chain fatty acids. Research has shown that deuterium-labeled pivalic acid, when added to the nutrient media of certain bacteria, is incorporated into fatty acids, leading to the formation of tert-butyl fatty acids. Furthermore, in some bacterial species, pivalic acid can be transformed into other starter units for fatty acid synthesis, such as isobutyric and 2-methylbutyric acid. The use of this compound allows for the unambiguous identification and quantification of these metabolic conversion products, providing insights into the enzymatic machinery and regulatory mechanisms governing organic acid metabolism.

Role as a Deuterated Solvent or Co-catalyst in Organic Synthesis

The presence of deuterium in this compound can influence the kinetics and outcomes of chemical reactions, a phenomenon known as the kinetic isotope effect. This property, along with its unique physical characteristics, makes it a subject of interest as a specialized solvent or co-catalyst.

Impact on Reaction Selectivity and Yield

While specific examples of this compound as a primary solvent in large-scale organic synthesis are not widely documented, its potential lies in its ability to influence reaction pathways. In certain reactions, the replacement of protic solvents with their deuterated counterparts can alter the rates of proton transfer steps, thereby affecting the selectivity for desired products. For instance, in reactions where pivalic acid acts as a co-catalyst, the use of this compound could potentially enhance the stereoselectivity or regioselectivity by modifying the transition state energies of competing reaction pathways. Research in this area is ongoing to explore the subtle yet significant effects of deuterated carboxylic acids on reaction outcomes.

Studies on Medium Effects and Hydrogen Bonding in Deuterated Environments

The physical properties of this compound, such as its polarity and hydrogen bonding capabilities, are slightly different from its non-deuterated analog. These differences can be exploited to study medium effects on reaction mechanisms. By comparing reaction kinetics and equilibria in Pivalic acid versus this compound, researchers can gain insights into the role of hydrogen bonding and solvent-solute interactions in the reaction pathway. The deuterium nucleus has a different magnetic moment than a proton, which can be probed by NMR spectroscopy to study the dynamics of hydrogen bonding in solution.

Development of Analytical Methodologies

The unique mass and spectroscopic properties of this compound make it an excellent internal standard for the development and validation of analytical methods, particularly in mass spectrometry-based assays.

Deuterated compounds are widely used as internal standards in quantitative analysis because they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, yet are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. When analyzing complex biological or environmental samples, the internal standard is added at a known concentration to the sample before processing. It co-elutes with the analyte of interest during chromatographic separation and experiences similar ionization effects in the mass spectrometer. By comparing the signal intensity of the analyte to that of the known amount of the internal standard, accurate and precise quantification can be achieved, compensating for variations in sample preparation and instrument response.

For example, in a liquid chromatography-mass spectrometry (LC-MS) method for the quantification of pivalic acid in a biological matrix, a known amount of this compound would be added to each sample. The following table illustrates the principle of using an internal standard for calibration.

| Pivalic Acid Concentration (ng/mL) | Pivalic Acid Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 12,543 | 510,234 | 0.025 |

| 5 | 63,876 | 515,789 | 0.124 |

| 10 | 128,987 | 509,876 | 0.253 |

| 50 | 645,321 | 512,456 | 1.259 |

| 100 | 1,298,765 | 511,987 | 2.537 |

This interactive data table shows how the ratio of the peak areas of the analyte (Pivalic Acid) to the internal standard (this compound) provides a linear response across a range of concentrations, forming the basis for a reliable calibration curve.

The use of this compound as an internal standard is crucial for achieving high accuracy and precision in bioanalytical and other quantitative assays, ensuring reliable data for research and diagnostic purposes.

Validation Protocols for Quantitative Analytical Techniques

In quantitative analysis, particularly in chromatography coupled with mass spectrometry (LC-MS or GC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. This compound is employed as a SIL-IS for the quantification of its non-labeled counterpart, pivalic acid, and other structurally related small-chain carboxylic acids.

The core principle of its application is that this compound is chemically identical to the analyte (pivalic acid) and thus behaves similarly during sample extraction, derivatization, and chromatographic separation. However, due to its higher mass (a mass shift of 6 Da), it is distinguishable from the analyte by the mass spectrometer. By adding a known concentration of this compound to samples and calibration standards at the beginning of the analytical process, it can effectively compensate for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement. This approach significantly improves the reliability and reproducibility of the quantitative data.

Validation protocols for analytical methods using this compound as an internal standard involve a series of experiments to demonstrate the method's suitability for its intended purpose. Key validation parameters are rigorously assessed to ensure the data is accurate and reliable. The use of a SIL-IS like this compound is known to significantly improve assay performance, leading to lower variance and better accuracy compared to using structural analogues as internal standards.

Table 1: Key Validation Parameters for Quantitative Methods Using this compound as an Internal Standard

| Parameter | Description | Acceptance Criteria (Typical) | Role of this compound |

| Accuracy | The closeness of the mean test results to the true concentration of the analyte. | Within ±15% of the nominal value (±20% for the Lower Limit of Quantification). | Ensures accurate quantification by correcting for analyte loss during sample processing and for matrix effects. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ). | Minimizes variability by providing a consistent reference point across different samples and analytical runs. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.99. | Helps establish a reliable calibration curve by ensuring the ratio of analyte to internal standard response is consistent across the concentration range. |

| Recovery | The efficiency of the extraction procedure of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent, precise, and reproducible. | Used to monitor and correct for inconsistencies in the sample extraction process, ensuring that the measured analyte concentration reflects the true value. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The ratio of analyte response in the presence and absence of matrix should be consistent and close to 1. | Co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement, thereby correcting for these matrix-induced variations. |

Reference Standards for Method Development in Isotopic Analysis

This compound also functions as a crucial reference standard in the development and validation of analytical methods focused on isotopic analysis. As a compound with a high degree of isotopic enrichment, it provides a benchmark for calibrating and verifying the performance of analytical instrumentation, particularly high-resolution mass spectrometers.

In method development, this compound can be used to:

Confirm Mass Accuracy and Resolution: By analyzing a pure standard of this compound, chemists can confirm that the mass spectrometer is accurately measuring the mass-to-charge ratio (m/z) and is capable of resolving the deuterated compound from its non-deuterated counterpart and other potential interferences.

Optimize Instrumentation Parameters: It serves as a tuning compound to optimize instrument settings (e.g., collision energies in MS/MS) to achieve the desired sensitivity and fragmentation patterns for deuterated compounds.

Establish Chromatographic Separation: During the development of LC or GC methods, this compound is used to establish retention times and confirm that there is no significant isotopic fractionation (i.e., separation of deuterated and non-deuterated forms) during chromatography, which could otherwise introduce bias into the measurement.

Verify Isotopic Purity Calculations: It acts as a known standard to validate software and methods used to calculate the isotopic purity of synthesized compounds or to measure isotope ratios in metabolic studies.

The reliability of this compound as a reference standard is contingent on its own well-characterized properties, which are provided by the manufacturer. These properties are essential for its proper use in establishing robust and accurate analytical methods.

Table 2: Properties of this compound as a Reference Standard

| Property | Description | Typical Specification | Importance in Method Development |

| Chemical Formula | The elemental composition of the molecule. | C₅D₆H₄O₂ | Defines the exact mass for instrument calibration and mass accuracy verification. |

| Molecular Weight | The mass of one mole of the substance. | ~108.17 g/mol | A fundamental property used in the preparation of standard solutions of known concentrations. |

| CAS Number | A unique numerical identifier assigned by the Chemical Abstracts Service. | 95926-89-9 | Ensures unambiguous identification of the specific deuterated compound being used. |

| Chemical Purity | The percentage of the desired compound in the material, excluding isotopic variations. | Typically ≥98% | Guarantees that observed signals are from the target compound and not from chemical impurities, which could interfere with the analysis. |

| Isotopic Purity | The percentage of the compound that contains the specified number of deuterium atoms. | Typically ≥98% Deuterium | Ensures a distinct and strong signal for the deuterated species, minimizing interference from less-deuterated or non-deuterated variants and ensuring accurate isotope ratio measurements. |

Future Perspectives and Emerging Research Directions for Pivalic D6 Acid

Innovations in Deuteration Technologies and Scalable Synthesis

The efficient and scalable synthesis of deuterated compounds is a cornerstone for their widespread application. Historically, the incorporation of deuterium (B1214612) has involved multi-step syntheses using pre-deuterated starting materials. rsc.org However, recent innovations are focused on direct and selective hydrogen isotope exchange (HIE) reactions, which offer more efficient and atom-economical routes.

Recent breakthroughs in catalysis are at the forefront of these innovations. For instance, ternary catalytic systems have been developed for the α-deuteration of carboxylic acids, achieving high levels of deuterium incorporation under mild conditions. researchgate.net One such system employs a combination of a base (like potassium carbonate), pivalic anhydride, and a nucleophilic catalyst (like 4-dimethylaminopyridine) to facilitate the enolization of an acyl pyridinium (B92312) species, enabling H/D exchange. researchgate.net This approach is notable for its wide functional group tolerance, making it applicable to complex molecules. researchgate.net Other emerging methods include visible-light photocatalysis, which uses cheap and readily available deuterium sources under mild conditions, and advanced transition-metal catalysis, including systems based on palladium, rhodium, and silver. rsc.orgepj-conferences.orgresearchgate.net

The challenge of scalability is a critical consideration for transitioning these novel methods from laboratory-scale experiments to industrial production. A scalable synthesis must be practical, economical, and reproducible on a large scale. amazonaws.comthieme-connect.com Research into the scalable synthesis of related compounds, such as glycidyl (B131873) pivalate, highlights the importance of optimizing reaction conditions and developing efficient isolation procedures, such as distillation or in-situ solutions, to maximize yield and purity while managing costs. thieme-connect.com For Pivalic-d6 acid, future developments will likely focus on adapting continuous flow chemistry or developing robust heterogeneous catalysts that can be easily recovered and reused, thereby improving the economic viability and environmental footprint of its production. researchgate.net Biocatalytic deuteration is another promising avenue, offering high selectivity under environmentally benign conditions. nih.gov

Table 1: Comparison of Modern Deuteration Technologies

| Technology | Principle | Advantages | Challenges for Scalability |

|---|---|---|---|

| Catalytic H/D Exchange | Direct exchange of H for D using a catalyst (e.g., transition metals, acids/bases). researchgate.net | High efficiency, selectivity, atom economy. researchgate.net | Cost and toxicity of precious metal catalysts, catalyst separation and recycling. researchgate.net |

| Photocatalysis | Use of visible light to initiate deuteration reactions. rsc.org | Mild reaction conditions, use of inexpensive deuterium sources, high site selectivity. rsc.org | Reactor design for efficient light penetration, quantum yield optimization. |

| Reductive Deuteration | Addition of deuterium across double or triple bonds or to replace a functional group. researchgate.net | Provides access to specifically deuterated saturated systems. | Requires stoichiometric deuterated reagents, which can be costly. |

| Biocatalysis | Use of enzymes to catalyze stereospecific deuteration. nih.gov | High selectivity (enantio- and regioselectivity), environmentally friendly conditions. nih.gov | Enzyme stability, substrate scope, and production/isolation costs. |

Expansion of Applications in Multidimensional Spectroscopy

Deuterated compounds are indispensable in Nuclear Magnetic Resonance (NMR) spectroscopy. hwb.gov.innobracat-isotopes.com Deuterated solvents are routinely used to avoid overwhelming signals from protonated solvents, allowing for clear observation of the analyte. nobracat-isotopes.comtcichemicals.com Pivalic acid itself is sometimes used as an internal chemical shift standard in aqueous solutions for ¹H NMR. wikipedia.org The use of this compound offers distinct advantages in more advanced spectroscopic techniques.

In multidimensional NMR, such as 2D NMR, the selective deuteration of a molecule can simplify complex spectra by reducing the number of proton signals and their corresponding couplings. This simplification helps in assigning signals and elucidating the structure of complex organic molecules. For quantitative NMR (qNMR), this compound could serve as an ideal internal standard, providing a single, sharp reference signal in ¹H NMR (from the -OH proton) or a distinct signal in ²H NMR without the clutter of signals from the tert-butyl group.

The application of this compound is particularly promising in solid-state NMR (ssNMR) spectroscopy. In ssNMR studies, deuteration is a powerful tool for several reasons. It can be used to:

Simplify Spectra: Replacing protons with deuterium narrows the ¹H lines, which are often broad in solids, allowing for better resolution of the remaining proton signals.

Probe Dynamics: The quadrupolar nature of the deuterium nucleus makes ²H ssNMR highly sensitive to molecular motion. fu-berlin.de By analyzing the ²H NMR lineshapes of this compound incorporated into a larger system (e.g., a metal-organic framework or a polymer), researchers can characterize the dynamics of the pivaloyl group over a wide range of timescales.

Distance Measurements: Deuteration is used in techniques that measure internuclear distances, helping to define the three-dimensional structure of solids.

Furthermore, emerging techniques like Dynamic Nuclear Polarization (DNP) enhanced ssNMR could benefit from the use of this compound. DNP enhances NMR signal intensity by transferring polarization from electrons to nuclei. liv.ac.uk Using deuterated molecules can alter relaxation properties in ways that can be advantageous for DNP experiments, potentially leading to even greater sensitivity enhancements and enabling the study of surfaces and low-concentration species. liv.ac.uk

Table 2: Potential Applications of this compound in Advanced Spectroscopy

| Spectroscopic Technique | Role/Advantage of this compound | Information Gained |

|---|---|---|

| Multidimensional Solution NMR | Internal standard, spectral simplification agent. | Unambiguous signal assignment, structural elucidation of complex molecules. |

| Solid-State ²H NMR | Dynamic probe. fu-berlin.de | Characterization of molecular motion, rotational dynamics, and phase transitions in solid materials. fu-berlin.dersc.org |

| Solid-State ¹³C NMR | Spectral editing and resolution enhancement by reducing ¹H-¹³C dipolar coupling. | High-resolution structural information on the carbon backbone of materials containing the pivaloyl group. rsc.org |

| DNP-Enhanced ssNMR | Modify relaxation pathways to potentially improve DNP efficiency. liv.ac.uk | High-sensitivity analysis of surfaces, interfaces, and low-abundance sites in materials. |

| Vibrational Spectroscopy (IR/Raman) | Isotopic shift of vibrational modes. | Assignment of vibrational modes, study of intermolecular interactions (e.g., hydrogen bonding). ajchem-a.comajchem-a.com |

Advanced Computational Modeling of Deuterated Organic Molecules

Computational chemistry has become an essential tool for understanding and predicting the properties of molecules, and its application to deuterated species like this compound offers profound insights. The primary influence of deuteration is the change in mass, which, while not altering the electronic potential energy surface under the Born-Oppenheimer approximation, significantly affects properties related to nuclear motion. ajchem-a.comresearchgate.net

Advanced computational methods, particularly Density Functional Theory (DFT), are used to accurately predict the consequences of isotopic substitution. ajchem-a.comkuleuven.be Key areas where computational modeling provides valuable information include:

Vibrational Frequencies: The C-D bond has a lower vibrational frequency and zero-point energy (ZPE) compared to the C-H bond. unam.mx Computational models can accurately calculate these vibrational frequencies. These calculations are crucial for interpreting infrared (IR) and Raman spectra, where the shift of absorption bands upon deuteration helps in assigning specific vibrational modes. ajchem-a.comajchem-a.com

Kinetic Isotope Effects (KIEs): The difference in ZPE between C-H and C-D bonds means that breaking a C-D bond requires more energy, leading to a slower reaction rate. unam.mx Computational modeling of transition states allows for the prediction of primary and secondary KIEs, providing a powerful tool for elucidating reaction mechanisms involving deuterated molecules. unam.mx

NMR Parameters: Isotope effects also manifest in NMR spectra. The substitution of hydrogen with deuterium can cause small but measurable changes in the chemical shifts of nearby nuclei (e.g., ¹³C), known as deuterium isotope effects on chemical shifts. mdpi.com Computational models can calculate these subtle effects, aiding in the detailed structural analysis and assignment of complex NMR spectra. mdpi.com

For this compound, computational studies can model how the deuteration of the methyl groups affects the molecule's conformational preferences, its interaction with other molecules (e.g., through hydrogen bonding of its carboxylic acid group), and its role in catalytic cycles where pivalic acid is used as an additive. whiterose.ac.ukacs.org For example, DFT calculations can explore the transition states of reactions where pivalic acid acts as a proton shuttle, revealing how deuteration would impact the energy barriers and reaction kinetics. whiterose.ac.uk

Table 3: Computationally Modeled Isotope Effects in a Deuterated Molecule This table presents illustrative data from a computational study on thioformaldehyde (B1214467) isotopologues to demonstrate the typical effects of deuteration on molecular properties, as specific comprehensive data for this compound was not available.

| Property | SCH₂ (Non-deuterated) | SCDH (Partially Deuterated) | SCD₂ (Fully Deuterated) |

|---|---|---|---|

| Calculated Vibrational Frequency (cm⁻¹) - C-H/C-D Stretch | 2971.0 | 2285.6 | 2268.0 |

| Calculated Vibrational Frequency (cm⁻¹) - CH₂/CD₂ Scissor | 1455.5 | 1357.5 (CDH bend) | 1045.0 |

| Calculated Rotational Constant (GHz) - A | 281.9 | 220.1 | 184.2 |

| Calculated Rotational Constant (GHz) - B | 30.9 | 28.3 | 26.1 |

| Calculated Rotational Constant (GHz) - C | 27.8 | 25.5 | 23.6 |

(Data adapted from computational studies on thioformaldehyde isotopologues.) ajchem-a.comajchem-a.com

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) evaluate research questions on Pivalic-d6 Acid’s applications in isotopic labeling?

- Methodological Answer :

- Feasible : Assess deuterium sourcing costs and synthesis scalability.

- Novel : Compare proposed labeling strategies (e.g., bioorthogonal tagging) against existing methods.

- Relevant : Align with emerging fields like metabolic flux analysis or drug deuteration. Ethics review ensures compliance with isotopic waste disposal regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.